molecular formula C12H16O B14261279 1-Methoxy-2-(pent-3-EN-1-YL)benzene CAS No. 162707-38-2

1-Methoxy-2-(pent-3-EN-1-YL)benzene

Katalognummer: B14261279
CAS-Nummer: 162707-38-2
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: WYQMDXRQABZGPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-(pent-3-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH₃) and a pent-3-en-1-yl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-penten-1-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the double bond in the pent-3-en-1-yl group to a single bond, forming 1-methoxy-2-(pentyl)benzene. Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

    Substitution: HNO₃, H₂SO₄, halogens (Cl₂, Br₂) with Lewis acids (AlCl₃, FeBr₃).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, halogenated, and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(pent-3-EN-1-YL)benzene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(pent-3-EN-1-YL)benzene depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxy group and the pent-3-en-1-yl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate its activity.

Vergleich Mit ähnlichen Verbindungen

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a prop-2-yn-1-yloxy group instead of a pent-3-en-1-yl group.

    1-Methoxy-2-(1-methylethenyl)benzene: Contains a 1-methylethenyl group instead of a pent-3-en-1-yl group.

Uniqueness: 1-Methoxy-2-(pent-3-EN-1-YL)benzene is unique due to the presence of both a methoxy group and a pent-3-en-1-yl group, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.

Eigenschaften

CAS-Nummer

162707-38-2

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

1-methoxy-2-pent-3-enylbenzene

InChI

InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI-Schlüssel

WYQMDXRQABZGPT-UHFFFAOYSA-N

Kanonische SMILES

CC=CCCC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.